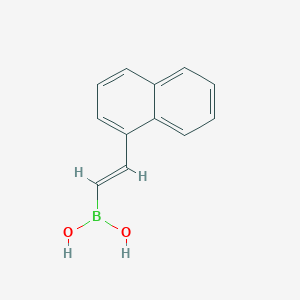

(E)-(2-(萘-1-基)乙烯基)硼酸

描述

Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Molecular Structure Analysis

Boronic acids exhibit molecular recognition with diols, which is crucial for their biochemical applications . The most common use of boronic acid motifs in molecular recognition is the sensing of mono- and polysaccharides . The relative weakness of this through-space interaction originates from the long distance between the boron group and the aryl ring, causing the overlap and interaction between the empty boron 2pz acceptor orbital and the π-electron system on the aromatic ring to be weak .Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron . The estimated recovery values of the boronic acids were ranged from 97.1 to 105.7%, and precision, expressed as relative standard deviation, was below 2.0% and the linearity R2 was 0.98 based on UV response .Physical And Chemical Properties Analysis

Boronic acids have a rich, fascinating, and complex structural chemistry, especially related to clusters, cages, complexes, and anions associated with B–O and B–N containing systems . The solubility of boronic acids has been studied, and it was found that phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon .科学研究应用

Organic Synthesis

(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid, like other boronic acids, is likely used in organic synthesis due to its ability to form stable covalent bonds with other organic molecules. This property makes it valuable for creating complex organic compounds, potentially serving as an intermediate in the synthesis of pharmaceuticals or other organic materials .

Sensing Applications

Boronic acids are known for their ability to interact with cis-diols, which are present in sugars. This interaction can be utilized for sensing applications, particularly in detecting glucose levels in diabetic care. The compound could be part of sensors that help monitor blood sugar levels .

Biomedical Applications

The ability of boronic acids to bind with various biological molecules also extends their use into the biomedical field. They can be used as probes or sensors in chemical biology, possibly aiding in the detection of biomarkers for certain diseases .

Drug Development

Boronic acids have been explored for their potential use in drug development. They can act as inhibitors or modulators of biological processes, which could make (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid a candidate for drug discovery and development projects .

Carbohydrate Sensing

Given the compound’s likely affinity for carbohydrates due to its boronic acid group, it may be used in the development of selective sensors for carbohydrates. This could have implications for biomedical research and diagnostics .

Electrochemical Biosensors

The compound might also be incorporated into electrochemical biosensors. Boronic acids can enhance the sensitivity of these devices when combined with nanomaterials like gold nanoparticles or graphene oxide, which could lead to advancements in label-free sensing technologies .

安全和危害

未来方向

Boronic acids show a strong potential for improving immunoassay performance but are not yet widely used, possibly because of the difficulties encountered in its implementation . The challenges and opportunities are also highlighted for the future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .

作用机制

Target of Action

They are often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .

Mode of Action

The mode of action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is likely related to its boronic acid component. Boronic acids are known to act as nucleophiles in various reactions . In the context of the Suzuki–Miyaura reaction, boronic acids participate in a transmetalation process, where they are transferred from boron to palladium .

Biochemical Pathways

For instance, they are involved in the Suzuki–Miyaura cross-coupling reaction, which is a key process in organic synthesis .

Pharmacokinetics

Boronic acids, in general, are known for their stability and environmental benignity, which could potentially influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Boronic acids are known to participate in various chemical reactions, which could potentially lead to various molecular and cellular effects .

Action Environment

The action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction, in which boronic acids participate, is known for its mild and functional group tolerant reaction conditions . This suggests that the action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid could potentially be influenced by factors such as temperature, pH, and the presence of other functional groups.

属性

IUPAC Name |

[(E)-2-naphthalen-1-ylethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9,14-15H/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALBJZHUZHGTCI-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=CC2=CC=CC=C21)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=CC2=CC=CC=C21)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)

![3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425390.png)

![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)

![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)

![Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate](/img/structure/B1425406.png)

![3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid](/img/structure/B1425407.png)